Cas no 56579-84-1 (methyl 1,3-dithiane-2-carboxylate)
56579-84-1 structure
Product Name:methyl 1,3-dithiane-2-carboxylate
Numero CAS:56579-84-1
MF:C6H10O2S2
MW:178.272399425507
CID:373398
PubChem ID:315855
Update Time:2025-05-25
methyl 1,3-dithiane-2-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3-Dithiane-2-carboxylicacid, methyl ester
- methyl 1,3-dithiane-2-carboxylate
- 2-carbomethoxy-1,3-dithiane
- 2-methoxycarbonyl-1,3-dithiane
- EN300-106300
- SCHEMBL7567228
- methyl1,3-dithiane-2-carboxylate
- DTXSID60311366
- FT-0747426
- 1,3-Dithiane-2-carboxylic acid methylester
- C6H10O2S2
- 56579-84-1
- NSC-241856
- InChI=1/C6H10O2S2/c1-8-5(7)6-9-3-2-4-10-6/h6H,2-4H2,1H
- NSC241856
- AKOS033315094
- [1,3]dithiane-2-carboxylic acid methyl ester
- 1,3-dithiane-2-carboxylic acid, methyl ester
- KAXSFBNZPWBKDH-UHFFFAOYSA-N
- methyl-1,3-dithiane-2-carboxylate
- Z1255444891
-
- Inchi: 1S/C6H10O2S2/c1-8-5(7)6-9-3-2-4-10-6/h6H,2-4H2,1H3
- Chiave InChI: KAXSFBNZPWBKDH-UHFFFAOYSA-N
- Sorrisi: S1C(C(=O)OC)SCCC1
Proprietà calcolate
- Massa esatta: 178.01200
- Massa monoisotopica: 178.012
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 10
- Conta legami ruotabili: 2
- Complessità: 121
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.7
- Superficie polare topologica: 76.9Ų
Proprietà sperimentali
- Densità: 1.2±0.1 g/cm3
- Punto di ebollizione: 266.3±40.0 °C at 760 mmHg
- Punto di infiammabilità: 124.0±15.4 °C
- Indice di rifrazione: 1.552
- PSA: 76.90000
- LogP: 1.35560
- Pressione di vapore: 0.0±0.5 mmHg at 25°C
methyl 1,3-dithiane-2-carboxylate Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303+H313+H333
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
methyl 1,3-dithiane-2-carboxylate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | M342020-10mg |
methyl 1,3-dithiane-2-carboxylate |
56579-84-1 | 10mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M342020-50mg |
methyl 1,3-dithiane-2-carboxylate |
56579-84-1 | 50mg |
$ 230.00 | 2022-06-03 | ||
| TRC | M342020-100mg |
methyl 1,3-dithiane-2-carboxylate |
56579-84-1 | 100mg |
$ 340.00 | 2022-06-03 | ||
| Enamine | EN300-106300-0.05g |
methyl 1,3-dithiane-2-carboxylate |
56579-84-1 | 90% | 0.05g |
$205.0 | 2023-10-28 | |
| Enamine | EN300-106300-0.1g |
methyl 1,3-dithiane-2-carboxylate |
56579-84-1 | 90% | 0.1g |
$306.0 | 2023-10-28 | |
| Enamine | EN300-106300-0.25g |
methyl 1,3-dithiane-2-carboxylate |
56579-84-1 | 90% | 0.25g |
$438.0 | 2023-10-28 | |
| Enamine | EN300-106300-0.5g |
methyl 1,3-dithiane-2-carboxylate |
56579-84-1 | 90% | 0.5g |
$691.0 | 2023-10-28 | |
| Enamine | EN300-106300-1.0g |
methyl 1,3-dithiane-2-carboxylate |
56579-84-1 | 90% | 1.0g |
$884.0 | 2023-07-06 | |
| Enamine | EN300-106300-2.5g |
methyl 1,3-dithiane-2-carboxylate |
56579-84-1 | 90% | 2.5g |
$1735.0 | 2023-10-28 | |
| Enamine | EN300-106300-5.0g |
methyl 1,3-dithiane-2-carboxylate |
56579-84-1 | 90% | 5.0g |
$2566.0 | 2023-07-06 |
methyl 1,3-dithiane-2-carboxylate Letteratura correlata
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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